Ethyl 2-(2-(4-ethylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
Description
Ethyl 2-(2-(4-ethylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a heterocyclic compound featuring a thiazole-carboxylate core fused with a substituted dihydropyrrolone moiety. The molecular structure includes:
- Thiazole ring: Substituted with a methyl group at position 4 and an ethyl carboxylate ester at position 3.
- Dihydropyrrolone ring: Functionalized with a 4-ethylphenyl group at position 2, a 3-fluoro-4-methylbenzoyl group at position 3, a hydroxyl group at position 4, and a ketone at position 4.
Properties
CAS No. |
617698-02-9 |
|---|---|
Molecular Formula |
C27H25FN2O5S |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(4-ethylphenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C27H25FN2O5S/c1-5-16-8-11-17(12-9-16)21-20(22(31)18-10-7-14(3)19(28)13-18)23(32)25(33)30(21)27-29-15(4)24(36-27)26(34)35-6-2/h7-13,21,31H,5-6H2,1-4H3/b22-20+ |
InChI Key |
CWNRIKLTMPYZAK-LSDHQDQOSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C |
Origin of Product |
United States |
Biological Activity
Ethyl 2-(2-(4-ethylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Its intricate structure incorporates both pyrrole and thiazole rings, which are known to contribute significantly to its biological activities. This article will explore the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C25H24FNO4S
- Molecular Weight : Approximately 510.53 g/mol
Structural Features
The compound features:
- A thiazole ring
- A pyrrole ring
- Multiple functional groups including ethyl, methyl, fluoro, and hydroxy groups
These structural components play a crucial role in determining the compound's reactivity and biological activity.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits significant antimicrobial activity. The mechanisms of action are believed to involve:
- Disruption of bacterial cell membranes
- Inhibition of essential metabolic pathways
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it may inhibit the proliferation of various cancer cell lines through:
- Induction of apoptosis
- Inhibition of cell cycle progression
Structure-Activity Relationship (SAR)
A detailed SAR analysis suggests that specific modifications to the compound's structure can enhance its efficacy against cancer cells. For instance:
- The presence of electron-donating groups on the phenyl ring increases cytotoxicity.
| Compound | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Ethyl 2-(2-(4-ethylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy...) | 1.61 ± 1.92 | Apoptosis induction |
| Compound A | 1.98 ± 1.22 | Cell cycle inhibition |
Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, Ethyl 2-(2-(4-ethylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy...) was tested against various bacterial strains. The results demonstrated a significant reduction in bacterial growth, indicating potent antimicrobial properties.
Study 2: Anticancer Activity
Another study focused on the anticancer effects of the compound on human cancer cell lines (HT29 and Jurkat). The findings revealed that the compound exhibited IC50 values comparable to established anticancer drugs like doxorubicin, highlighting its potential as a therapeutic agent.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Key Observations:
Substituent Effects on Solubility : The presence of polar groups (e.g., methoxy in CID 16429144) increases solubility compared to hydrophobic substituents like 4-ethylphenyl in the target compound .
Bioactivity Trends : Pyrazole-containing analogs (e.g., ) exhibit antimicrobial properties, while coumarin-linked derivatives () show enhanced activity against Gram-positive strains .
Crystallographic Properties : Fluorophenyl-substituted compounds (e.g., ) crystallize in triclinic systems with planar molecular conformations, suggesting dense packing and stability .
Key Observations:
- Coupling Efficiency : Suzuki-Miyaura reactions () achieve higher yields (70–85%) compared to nucleophilic substitutions (60–75%) in coumarin derivatives .
- Challenges in Target Synthesis : The target compound’s 3-fluoro-4-methylbenzoyl group may require specialized acylation conditions to avoid dehalogenation .
Computational and Analytical Insights
- Crystallography : SHELX programs () were critical in resolving the planar conformations of fluorophenyl-substituted analogs, aiding in structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
